molecular formula C10H11Cl2NO B14066291 1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one

1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one

Cat. No.: B14066291
M. Wt: 232.10 g/mol
InChI Key: VIPUSFGKKIOZGS-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one is a chlorinated aromatic ketone derivative featuring a chloromethyl substituent at the 2-position of the phenyl ring and a 3-chloropropan-2-one moiety. For instance, intermediates like 1-[4-amino-2-(3-phenylpropanoyl)phenoxy]-3-chloropropan-2-yl (rac-7) () share functional similarities, such as amino and chlorinated ketone groups, and are resolved enzymatically for chiral synthesis . This suggests that the target compound may serve as a precursor for bioactive molecules or catalysts, though further experimental validation is required.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

1-[4-amino-2-(chloromethyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H11Cl2NO/c11-5-8-3-9(13)2-1-7(8)4-10(14)6-12/h1-3H,4-6,13H2

InChI Key

VIPUSFGKKIOZGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CCl)CC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the chloromethylation of 4-aminoacetophenone followed by a subsequent reaction with a chlorinating agent to introduce the second chlorine atom. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the chloromethylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Chloromethyl-Substituted Aromatic Ketones

Compounds with chloromethylphenyl groups and ketone functionalities are prevalent in synthetic chemistry. For example:

  • 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) : Synthesized as a white solid (m.p. 137.3–138.5°C) via Ru(II)-catalyzed methods, this derivative emphasizes the role of chloromethyl groups in stabilizing electrophilic intermediates during catalytic cycles .
  • 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone: Crystallographic studies reveal planar conformations in such ketones, with sulfur and halogen atoms influencing molecular packing .

Key Differences :

Amino-Functionalized Chlorinated Compounds

Amino-chlorinated hybrids are critical in drug discovery. For example:

  • rac-7 (): Resolved via lipase-catalyzed hydrolysis to yield chiral chlorohydrins (>99% enantiomeric excess). This highlights the stereochemical versatility of chlorinated ketones with amino groups .
  • 1-[[(Chloromethyl)phenyl]methyl]-5-R-6-thiophenyl pyrimidines (): These nucleosides demonstrate the utility of chloromethyl groups in constructing bioactive heterocycles, albeit without amino substituents .

Key Similarity :

Physicochemical Properties
Compound Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Functional Groups
Target Compound Not reported ~242.7 (calc.) Amino, chloromethyl, ketone
1f () 137.3–138.5 Chloromethyl, sulfonyl, ketone
8a () 50.3 362.1 [M+H]⁺ Chloromethyl, thiazole, urea
rac-7 () 50 Amino, chloropropyl, ketone

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